1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride
CAS No.: 2470438-76-5
Cat. No.: VC4170210
Molecular Formula: C10H12ClN3O2S
Molecular Weight: 273.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2470438-76-5 |
|---|---|
| Molecular Formula | C10H12ClN3O2S |
| Molecular Weight | 273.74 |
| IUPAC Name | 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H |
| Standard InChI Key | GAAKGHWHGQGQKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a phenyl group () linked to a methanesulfonamide moiety (), which is further connected to a 1H-pyrazol-4-yl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural attributes include:
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Sulfonamide group: Imparts acidity to the NH proton () and enables hydrogen bonding.
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to π-π stacking interactions.
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Phenyl substituent: Enhances lipophilicity, influencing membrane permeability .
Table 1: Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2470438-76-5 | |
| Molecular Formula | ||
| IUPAC Name | 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride | |
| SMILES | C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl |
Synthesis and Optimization
Reaction Pathways
The synthesis typically proceeds via a two-step protocol:
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Sulfonylation: Reaction of 4-amino-1H-pyrazole with phenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C.
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Salt Formation: Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt .
Key Reaction Conditions
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Temperature: 0–5°C for sulfonylation; room temperature for acidification.
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Solvents: Ethanol or dimethyl sulfoxide (DMSO) for optimal solubility.
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Yield: ~65–70% after recrystallization from ethanol/water mixtures .
Physicochemical Properties
Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR | 3324 cm, 1670 cm | N–H stretch, aromatic C=C |
| δ 2.59 (s), δ 8.75 (s), δ 9.62 (s) | CH, pyrazole-H, NH | |
| MS (ESI+) | m/z 237.28 [M–Cl] | Molecular ion confirmation |
Solubility and Stability
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Solubility: Soluble in DMSO (50 mg/mL), ethanol (10 mg/mL); insoluble in hexane.
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Stability: Stable at room temperature for 24 months when stored in airtight containers protected from light .
Chemical Reactivity
Functional Group Transformations
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Sulfonamide Hydrolysis: Under acidic conditions (HCl, reflux), cleaves to phenylmethanesulfonic acid and 4-aminopyrazole.
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Pyrazole Alkylation: Reacts with alkyl halides (e.g., methyl iodide) at the pyrazole N1 position, yielding N-alkylated derivatives .
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu, Zn) via sulfonamide O and pyrazole N donors .
Table 3: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 6h | Phenylmethanesulfonic acid + 4-aminopyrazole |
| Alkylation | CHI, KCO, DMF | N1-Methylpyrazole sulfonamide |
Biological Activity and Applications
Research Applications
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Lead Compound Optimization: Used as a scaffold for developing COX-2-selective inhibitors .
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Coordination Complexes: Serves as a ligand in catalytic systems for oxidation reactions .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, and respirator in ventilated areas |
| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |
| Storage | Airtight container at 2–8°C, away from light |
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